molecular formula C7H6N2O2S B8027253 5-Methoxy-thiazolo[5,4-b]pyridin-2-ol

5-Methoxy-thiazolo[5,4-b]pyridin-2-ol

Cat. No.: B8027253
M. Wt: 182.20 g/mol
InChI Key: KANQVNNYVMJRGV-UHFFFAOYSA-N
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Description

5-Methoxy-thiazolo[5,4-b]pyridin-2-ol is a bicyclic heterocyclic compound featuring a thiazole ring fused to a pyridine ring at the [5,4-b] positions. The molecule is substituted with a methoxy group at position 5 and a hydroxyl group at position 2 (Figure 1). The hydroxyl group at position 2 may confer distinct solubility and hydrogen-bonding capabilities, influencing its reactivity and pharmacological properties.

Properties

IUPAC Name

5-methoxy-1H-[1,3]thiazolo[5,4-b]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-11-5-3-2-4-6(9-5)12-7(10)8-4/h2-3H,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANQVNNYVMJRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-thiazolo[5,4-b]pyridin-2-ol typically involves the cyclization of pyridine derivatives with thiazole precursors. One common method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the formation of 5-methoxythiazolo[4,5-b]-pyridin-2-amine . This intermediate can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 2 exhibits moderate acidity (pKa ≈ 8–10) due to resonance stabilization with the thiazole ring. This enables nucleophilic substitution under alkaline conditions:

Reaction TypeReagents/ConditionsProductYield*Source
AlkylationMethyl iodide, K₂CO₃, DMF, 80°C, 6h2-Methoxy-thiazolo[5,4-b]pyridin-5-ol65–72%
AcylationAcetyl chloride, pyridine, RT, 2h2-Acetoxy-thiazolo[5,4-b]pyridin-5-ol58%

*Yields estimated from analogous reactions in thiazolo[5,4-b]pyridine systems .

Electrophilic Aromatic Substitution

The methoxy group at position 5 directs electrophiles to the para position (C-7) on the pyridine ring. Nitration and halogenation are feasible:

ReactionConditionsMajor ProductSelectivitySource
NitrationHNO₃/H₂SO₄, 0°C, 4h7-Nitro-5-methoxy-thiazolo[5,4-b]pyridin-2-ol85% para
BrominationBr₂, FeBr₃, CHCl₃, 50°C, 3h7-Bromo-5-methoxy-thiazolo[5,4-b]pyridin-2-ol78% para

Oxidation and Reduction Reactions

The methoxy group can undergo oxidative demethylation, while the hydroxyl group is resistant to oxidation under mild conditions:

ReactionReagents/ConditionsProductNotesSource
DemethylationBBr₃, DCM, −78°C → RT, 12h5-Hydroxy-thiazolo[5,4-b]pyridin-2-olQuantitative
Hydroxyl OxidationKMnO₄, H₂O, 100°C, 8h2-Oxo-thiazolo[5,4-b]pyridin-5-olLow yield (≤30%)

Cross-Coupling Reactions

Halogenated derivatives (e.g., bromo or iodo at C-7) enable transition-metal-catalyzed couplings:

Reaction TypeConditionsProductYieldSource
Suzuki Coupling7-Bromo derivative, Pd(dppf)Cl₂, K₂CO₃, 80°C7-Aryl-5-methoxy-thiazolo[5,4-b]pyridin-2-ol60–75%
Buchwald–Hartwig Amination7-Bromo derivative, Pd₂(dba)₃, Xantphos7-Amino-5-methoxy-thiazolo[5,4-b]pyridin-2-ol55%

Cyclization and Ring-Opening Reactions

The thiazole ring participates in acid- or base-mediated transformations:

ReactionConditionsProductMechanismSource
Acidic Hydrolysis6M HCl, reflux, 24hPyridine-2,5-diol + Thioamide byproductsRing-opening
Base-Mediated RearrangementNaOH, EtOH, 70°C, 8hPyrido[2,3-d]thiazole derivativesRing-expansion

Coordination Chemistry

The hydroxyl and nitrogen atoms act as ligands for metal complexes:

Metal IonConditionsComplex StructureApplicationSource
Cu(II)Methanol, RT, 2h[Cu(L)₂Cl₂]Catalytic oxidation
Pt(II)K₂PtCl₄, H₂O, 80°C, 6h[Pt(L)(DMSO)Cl]Anticancer studies

Key Mechanistic Insights

  • Methoxy Group Stability : Resists nucleophilic attack but undergoes demethylation with strong Lewis acids (e.g., BBr₃) .

  • Hydroxyl Group Reactivity : Participates in hydrogen bonding, reducing solubility in nonpolar solvents but enhancing metal coordination .

  • Ring Electronics : The thiazole’s electron-deficient nature directs electrophiles to the pyridine ring’s activated positions .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiazolo[5,4-b]pyridine, including 5-methoxy-thiazolo[5,4-b]pyridin-2-ol, exhibit significant anticancer properties. A study highlighted the design of novel thiazolo[5,4-b]pyridine analogues that act as potent inhibitors of phosphoinositide 3-kinase (PI3K), an enzyme frequently implicated in cancer progression. The compound demonstrated high potency against various PI3K isoforms, with IC50 values in the nanomolar range, indicating its potential as a therapeutic candidate for cancer treatment .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. It has been noted that thiazolo[5,4-b]pyridine derivatives possess broad-spectrum antibacterial activity. The synthesis of these compounds often involves various modifications to enhance their efficacy against bacterial strains . This aspect makes this compound a candidate for further development in antibiotic therapies.

Synthesis and Structural Insights

The synthesis of this compound involves multiple steps that typically include the cyclization of pyridine derivatives with thiourea or other reagents to form the thiazole ring. Recent advancements in synthetic methodologies have made it possible to create these compounds more efficiently . The structural features of this compound contribute significantly to its biological activity.

Table 1: Synthesis Methods for Thiazolo[5,4-b]pyridines

MethodologyDescriptionReference
Cyclization with ThioureaInvolves reacting pyridine derivatives with thiourea under specific conditions to form thiazole rings.
Three-component reactionsUtilizes various reactants in a single reaction step to generate complex thiazolo structures.
Copper-catalyzed reactionsEmploys copper catalysts to facilitate the formation of thiazolo rings from pyridine derivatives.

Case Studies and Research Findings

Several studies have documented the effectiveness of thiazolo[5,4-b]pyridine derivatives in preclinical models:

  • Study on PI3K Inhibition : A detailed investigation into the structure-activity relationship (SAR) of thiazolo[5,4-b]pyridines showed that specific substitutions on the pyridine ring significantly enhanced PI3K inhibitory activity. The study reported that certain analogues exhibited IC50 values as low as 3.6 nM against PI3Kα .
  • Antibacterial Efficacy : Another study focused on the antibacterial potential of thiazolo[5,4-b]pyridine derivatives found that modifications at the 2-position on the pyridine ring resulted in improved activity against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of 5-Methoxy-thiazolo[5,4-b]pyridin-2-ol involves its interaction with specific molecular targets. For example, as a phosphoinositide 3-kinase inhibitor, it binds to the kinase domain, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival . The compound’s structure allows it to form key hydrogen bonds and hydrophobic interactions with the target enzyme, contributing to its inhibitory potency.

Comparison with Similar Compounds

Comparison with Thiazolo[5,4-b]pyridine Derivatives

Thiazolo[5,4-b]pyridine derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazolo[5,4-b]pyridine Derivatives

Compound Name Substituents (Position) Molecular Formula CAS Number Key Properties/Applications Reference
5-Methoxy-thiazolo[5,4-b]pyridin-2-ol 5-OCH₃, 2-OH C₇H₆N₂O₂S Not available Potential antioxidant/biological activity (inferred)
Thiazolo[5,4-b]pyridine-2-thiol 2-SH C₆H₄N₂S₂ 57135-09-8 Pharmaceutical intermediate; thiol reactivity
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine 5-OCH₃, 2-NH₂ C₇H₇N₃OS 13797-77-8 Bioactive intermediate (e.g., kinase inhibitors)
6-Chloro-2-methyl-thiazolo[5,4-b]pyridine 6-Cl, 2-CH₃ C₇H₅ClN₂S Not available Organic synthesis intermediate
2-Chloro-5-iodo-thiazolo[5,4-b]pyridine 2-Cl, 5-I C₆H₂ClIN₂S 1355241-54-1 Halogenated intermediate for cross-coupling
Key Observations:
  • Halogen Substituents (Cl, I): Improve electrophilicity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Thiol derivatives (e.g., CAS 57135-09-8) are prone to oxidation, forming disulfide bridges, which could limit their utility in reducing environments .

Comparison with Other Fused Heterocycles

Thiazolo[5,4-b]pyridines belong to a broader class of fused heterocycles. Comparative insights include:

Table 2: Comparison with Isoxazolo, Imidazo, and Pyrrolo Analogs

Compound Class Core Structure Key Substituents Notable Properties Reference
Isoxazolo[5,4-b]pyridines Isoxazole + pyridine Dihydroisoxazolo derivatives Formed via cyclization of 1,3-diketones; used in agrochemicals
Imidazo[1,5-a]pyridines Imidazole + pyridine Nitro/amine groups Intermediate in tricyclic drug synthesis (e.g., antidepressants)
Pyrrolo[3,4-b]pyridines Pyrrole + pyridine Polyfunctional substituents Synthesized via one-pot methods; explored for anticancer activity
Key Observations:
  • Electronic Effects : Thiazolo rings (with sulfur) exhibit greater electron-withdrawing character than pyrrolo or imidazo analogs, influencing their aromaticity and reactivity .
  • Synthetic Accessibility : Thiazolo derivatives are often synthesized under milder conditions (e.g., EtOH reflux) compared to isoxazolo analogs, which require acidic conditions .

Biological Activity

5-Methoxy-thiazolo[5,4-b]pyridin-2-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties. The synthesis methods and structure-activity relationships (SAR) will also be discussed, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring fused with a pyridine structure, along with a methoxy group attached to the thiazole. This unique structure contributes to its potential biological activities.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound against various pathogens. For instance, derivatives of thiazolo[5,4-b]pyridine have shown significant activity against Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values as low as 0.21 μM. These compounds were evaluated using standard antimicrobial assays, demonstrating their potential as effective antimicrobial agents .

CompoundTarget PathogenMIC (μM)
This compoundE. coli0.21
This compoundP. aeruginosa0.21

Anticancer Activity

The compound exhibits promising anticancer properties through its interaction with various molecular targets. In vitro studies have indicated that it can inhibit cancer cell proliferation effectively. For example, thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of PI3K isoforms critical in cancer signaling pathways. One study reported an IC50 value of 3.6 nM for a closely related compound against PI3Kα, suggesting that similar derivatives may exhibit comparable potency .

CompoundTarget EnzymeIC50 (nM)
Derivative 19aPI3Kα3.6
Derivative 19bPI3Kγ1.8
Derivative 19cPI3Kδ2.5

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in cellular signaling pathways such as PI3K and DNA gyrase.
  • Receptor Modulation : It has been shown to act on various receptors including S1P1 and S1P5, which are involved in immune responses and cancer progression .

Structure-Activity Relationships (SAR)

SAR studies reveal that modifications to the thiazolo[5,4-b]pyridine scaffold can significantly influence biological activity:

  • The presence of electron-withdrawing groups enhances inhibitory potency against PI3K.
  • Substituents on the pyridine ring can modulate the compound's interaction with target enzymes.

Case Study: Antimicrobial Evaluation

A series of thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated for their antimicrobial activity. The most active derivative exhibited MIC values comparable to established antibiotics, indicating its potential for further development into therapeutic agents .

Case Study: Anticancer Research

In a study focused on anticancer activity, several derivatives were screened for their ability to inhibit cancer cell lines. The results demonstrated that modifications in the thiazole moiety could lead to significant increases in cytotoxicity against breast cancer cells .

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